Carmoterol hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

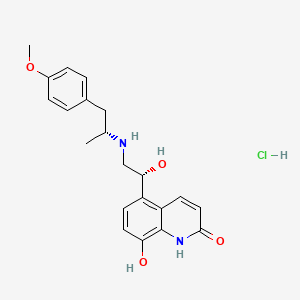

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCWERNQGSKYAG-QVRIGTRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905488 |

Source

|

| Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100429-08-1, 137888-11-0 |

Source

|

| Record name | 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TA 2005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137888-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMOTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

carmoterol hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Carmoterol (B116560) Hydrochloride

Introduction

Carmoterol hydrochloride is a potent, selective, and long-acting β2-adrenoceptor agonist (LABA) that was investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its pharmacological activity is characterized by a rapid onset of action and a prolonged duration of bronchodilation.[1] This technical guide provides a detailed examination of the molecular and cellular mechanism of action of carmoterol, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

The therapeutic effects of carmoterol are mediated through its high-affinity and selective binding to the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family located on the surface of airway smooth muscle cells.[2][4] The molecular structure of carmoterol, which features a carbostyril skeleton, an 8-hydroxyl group on the aromatic ring, and a p-methoxyphenyl group on the amine side chain, is critical for its high potency and prolonged engagement with the receptor.[2]

Upon binding, carmoterol induces a conformational change in the β2-adrenergic receptor, leading to the activation of the associated heterotrimeric Gs protein.[2] This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. The activated Gαs subunit then dissociates and stimulates the enzyme adenylyl cyclase.[2]

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[2][4] The subsequent elevation of intracellular cAMP levels is a pivotal step in the signaling cascade, leading to the activation of Protein Kinase A (PKA).[1][5] PKA, in turn, phosphorylates several downstream target proteins within the smooth muscle cell, culminating in a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle. This sequence of events results in bronchodilation and improved airflow.[1][4]

Signaling Pathway

The binding of carmoterol to the β2-adrenoceptor initiates a well-defined signaling cascade, as illustrated below.

Caption: Carmoterol-activated β2-adrenergic receptor signaling pathway.

Quantitative Pharmacological Data

The potency and selectivity of carmoterol have been quantified through various in vitro and in vivo studies. The data highlights its high affinity for the β2-adrenoceptor compared to other adrenergic receptor subtypes.

| Parameter | Value | Species/System | Reference |

| Potency (pEC50) | 10.19 | Not Specified | [3][5][6] |

| 9.3 ± 0.3 | BEAS-2B endogenous cell line | [2] | |

| Receptor Selectivity | 53-fold higher affinity for β2 over β1 | Not Specified | [3][4][5] |

| Functional Activity (ED50) | 16.7 pmol | Guinea Pig (inhibition of Acetylcholine-induced bronchoconstriction) | [6] |

Experimental Protocols

The characterization of carmoterol's mechanism of action relies on established pharmacological assays. While specific, detailed protocols from the original drug development are often proprietary, the methodologies can be outlined based on standard practices in the field.

Radioligand Binding Assays for Receptor Affinity and Selectivity

These experiments are conducted to determine the binding affinity (Ki) of carmoterol for β2- and other adrenoceptors, as well as its selectivity.

-

Objective: To quantify the affinity of carmoterol for the β2-adrenergic receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., human lung parenchyma).[2]

-

Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the β2-receptor (e.g., [3H]vilanterol) is incubated with the membrane preparation.[2]

-

Incubation: Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding sites.

-

Separation: After reaching equilibrium, bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of carmoterol that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Selectivity Determination: The same protocol is repeated using membranes expressing other receptor subtypes (e.g., β1-adrenergic receptors) to determine selectivity.

-

Functional Assays for Potency and Efficacy (pEC50)

Functional assays measure the biological response to the drug, providing data on its potency (EC50) and intrinsic activity. For a bronchodilator, this often involves measuring smooth muscle relaxation.

-

Objective: To determine the concentration of carmoterol required to produce 50% of its maximal effect (EC50).

-

Methodology (Organ Bath Study):

-

Tissue Preparation: A section of airway tissue (e.g., guinea pig trachea) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Contraction: The tissue is pre-contracted with an agent like acetylcholine (B1216132) or histamine (B1213489) to induce a stable, tonic contraction.[6]

-

Drug Addition: Cumulative concentrations of this compound are added to the bath.

-

Response Measurement: The relaxation of the smooth muscle is measured isometrically using a force transducer.

-

Data Analysis: A concentration-response curve is plotted, and the EC50 value is determined. The pEC50 is calculated as the negative logarithm of the molar EC50 value.

-

Experimental Workflow Visualization

The general workflow for characterizing a β2-agonist like carmoterol involves a multi-step process from initial binding studies to functional and in vivo validation.

Caption: General experimental workflow for preclinical evaluation of carmoterol.

Conclusion

This compound exerts its bronchodilatory effects through a well-established mechanism as a high-potency, selective β2-adrenoceptor agonist. Its interaction with the receptor triggers the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to the relaxation of airway smooth muscle. Quantitative data confirms its high potency and significant selectivity for the β2-adrenoceptor over the β1 subtype, which is a desirable profile for minimizing potential cardiovascular side effects. The preclinical evaluation, following standard pharmacological protocols, has substantiated the mechanism of action that underpinned its investigation in clinical trials for asthma and COPD.

References

- 1. Buy Carmoterol | 147568-66-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Carmoterol-d3 Hydrochloride | 1276319-69-7 | Benchchem [benchchem.com]

- 5. 8-O-Benzyl this compound (1052689-06-1) for sale [vulcanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Carmoterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for carmoterol (B116560) hydrochloride, a potent and long-acting β2-adrenergic receptor agonist. The synthesis involves the strategic coupling of two key chiral intermediates: (R)-8-benzyloxy-5-oxiranylcarbostyril and (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine. This document outlines detailed experimental protocols for the synthesis of these intermediates, their subsequent coupling, and the final deprotection and salt formation steps to yield the active pharmaceutical ingredient. Quantitative data, including reaction yields and product purity, are systematically presented. Furthermore, the synthesis pathway is visually represented through a detailed diagram to facilitate a clear understanding of the process.

Introduction

Carmoterol is a selective β2-adrenergic agonist with a long duration of action, making it a valuable therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The molecule possesses two chiral centers, with the (R,R)-enantiomer exhibiting the highest pharmacological activity. Consequently, stereoselective synthesis is crucial for its production. This guide focuses on the convergent synthesis of (R,R)-carmoterol hydrochloride, a common salt form of the drug.

The synthesis hinges on the preparation of two key building blocks: the quinolinone-based epoxide, (R)-8-benzyloxy-5-oxiranylcarbostyril, and the chiral amine, (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine. These intermediates are then coupled, followed by removal of the benzyl (B1604629) protecting group and conversion to the hydrochloride salt.

Overall Synthesis Pathway

The synthesis of carmoterol hydrochloride can be conceptually divided into four main stages:

-

Synthesis of (R)-8-benzyloxy-5-oxiranylcarbostyril: Preparation of the chiral epoxide from 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one.

-

Synthesis of (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine: Chiral synthesis or resolution to obtain the optically pure amine.

-

Coupling and Deprotection: Reaction of the epoxide and amine intermediates to form the protected carmoterol, followed by removal of the benzyl protecting group.

-

Salt Formation and Purification: Conversion of the carmoterol free base to its hydrochloride salt and final purification.

Experimental Protocols

Synthesis of (R)-8-benzyloxy-5-oxiranylcarbostyril

This synthesis involves the chiral reduction of a bromoacetyl precursor followed by intramolecular cyclization.

Step 1: Chiral Reduction of 8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one

-

Experimental Protocol:

-

To a solution of 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one in a suitable solvent such as toluene (B28343) and tetrahydrofuran, a chiral reducing agent is added. A common system involves a borane (B79455) source like borane-dimethyl sulfide (B99878) complex in the presence of a chiral oxazaborolidine catalyst (e.g., (R)-1-methyl-3,3-diphenyl-1,3,2-oxazaborolidine).

-

The reaction is typically carried out at a low temperature (e.g., 0-5 °C) and monitored by a suitable analytical technique like TLC or HPLC.

-

Upon completion, the reaction is quenched, and the product, 8-benzyloxy-5-[(R)-(2-bromo-1-hydroxyethyl)]-carbostyril, is isolated and purified.

-

Step 2: Cyclization to (R)-8-benzyloxy-5-oxiranylcarbostyril

-

Experimental Protocol:

-

A flask is charged with 8-benzyloxy-5-[(R)-(2-bromo-1-hydroxyethyl)]-carbostyril (1 equivalent), potassium carbonate (approx. 2.8-3.0 equivalents), acetone, and a small amount of water.

-

The resulting slurry is heated to reflux and maintained for approximately 2.5 hours.

-

After completion, the reaction mixture is filtered while hot to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane (B109758) and filtered to remove any remaining insolubles.

-

The solvent is evaporated, and the resulting residue is triturated with methanol (B129727), heated to around 50°C, and then cooled to 0-5°C to induce crystallization.

-

The solid product is collected by filtration, washed with cold methanol and diisopropyl ether, and dried under vacuum to yield (R)-8-benzyloxy-5-oxiranylcarbostyril.

-

Synthesis of (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine

This chiral amine can be prepared via asymmetric synthesis using a chiral auxiliary or by resolution of the racemic mixture.

Method A: Asymmetric Synthesis using a Chiral Auxiliary

-

Experimental Protocol:

-

p-Methoxyphenylacetone is condensed with a chiral auxiliary, such as (R)-α-methylphenethylamine, to form the corresponding imine.

-

The imine is then subjected to catalytic hydrogenation, for instance, using Platinum on Carbon (Pt/C) as the catalyst under a hydrogen atmosphere. This step diastereoselectively reduces the imine to form the chiral amine intermediate.

-

The chiral auxiliary is subsequently removed by another round of catalytic hydrogenation, typically with Palladium on Carbon (Pd/C), to yield (R)-1-(4-methoxyphenyl)propan-2-amine.

-

This amine can then be benzylated if the synthesis route requires the N-benzyl protected version for the coupling step.

-

Method B: Resolution of Racemic 1-(4-methoxyphenyl)propan-2-amine

-

Experimental Protocol:

-

A racemic mixture of 1-(4-methoxyphenyl)propan-2-amine is dissolved in a suitable solvent mixture, such as methanol-water.

-

A chiral resolving agent, for example, L-tartaric acid, is added to the solution.

-

The mixture is stirred at a controlled temperature (e.g., 10°C) to allow for the selective crystallization of the diastereomeric salt of the (R)-enantiomer.

-

The crystallized salt is collected by filtration.

-

The resolved salt is then treated with a base (e.g., sodium hydroxide) to liberate the free (R)-amine, which is then extracted and purified.

-

Coupling of Intermediates and Deprotection

Step 1: Coupling of (R)-8-benzyloxy-5-oxiranylcarbostyril and (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine

-

Experimental Protocol:

-

(R)-8-benzyloxy-5-oxiranylcarbostyril (1 equivalent) and (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine (1-1.2 equivalents) are dissolved in a suitable high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

-

The reaction mixture is heated to an elevated temperature (e.g., 80-100°C) and stirred for several hours until the reaction is complete, as monitored by HPLC.

-

After cooling, the reaction mixture is worked up, which may involve dilution with water and extraction with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated to give the crude protected carmoterol, which can be purified by column chromatography.

-

Step 2: Debenzylation to form (R,R)-Carmoterol

-

Experimental Protocol:

-

The protected carmoterol from the previous step is dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of toluene and isopropanol.

-

A hydrogenation catalyst, typically Palladium on Carbon (Pd/C, 5-10% w/w), is added to the solution.

-

The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or in a pressurized hydrogenation apparatus.

-

The reaction is monitored until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude (R,R)-carmoterol free base.

-

Salt Formation and Final Purification

-

Experimental Protocol:

-

The crude (R,R)-carmoterol free base is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

-

A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise to the carmoterol solution with stirring.

-

The this compound salt precipitates out of the solution. The mixture may be cooled to enhance precipitation.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

For further purification, the this compound can be recrystallized from a suitable solvent system, such as ethanol/water, to achieve high purity. A certificate of analysis for a commercial sample of this compound reported a purity of 98.73% by HPLC[1].

-

Quantitative Data Summary

The following table summarizes typical yields and purity data for the key steps in the synthesis of this compound. It is important to note that these values can vary depending on the specific reaction conditions and scale of the synthesis.

| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1. Synthesis of (R)-8-benzyloxy-5-oxiranylcarbostyril | ||||

| Chiral Reduction | 8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one | 8-Benzyloxy-5-[(R)-(2-bromo-1-hydroxyethyl)]-carbostyril | 70-80 | >95 |

| Cyclization | 8-Benzyloxy-5-[(R)-(2-bromo-1-hydroxyethyl)]-carbostyril | (R)-8-Benzyloxy-5-oxiranylcarbostyril | 85-95 | >98 |

| 2. Synthesis of (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine | ||||

| Asymmetric Synthesis (overall) | p-Methoxyphenylacetone | (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine | 60-70 | >99 (e.e.) |

| Resolution | Racemic 1-(4-methoxyphenyl)propan-2-amine | (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine | 35-45 (theoretical max 50) | >99 (e.e.) |

| 3. Coupling and Deprotection | ||||

| Coupling | (R)-8-benzyloxy-5-oxiranylcarbostyril & (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine | Protected Carmoterol | 75-85 | >95 |

| Debenzylation | Protected Carmoterol | (R,R)-Carmoterol | 80-90 | >98 |

| 4. Salt Formation and Purification | ||||

| Salt Formation & Recrystallization | (R,R)-Carmoterol | This compound | 85-95 | >98.5[1] |

Conclusion

The synthesis of this compound is a well-defined process that relies on the stereoselective preparation of two key intermediates. The convergent nature of the synthesis allows for the efficient construction of the final molecule. The protocols outlined in this guide provide a detailed framework for the laboratory-scale synthesis of this important pharmaceutical agent. Careful control of reaction conditions, particularly during the chiral synthesis and coupling steps, is essential to ensure high yields and purity of the final product. The provided quantitative data serves as a benchmark for process optimization and scale-up activities in a drug development setting.

Visualization of Experimental Workflow

References

Carmoterol: A Technical and Developmental History

Abstract: Carmoterol (B116560) (development codes: TA-2005, CHF-4226) is an experimental, non-catechol, ultra-long-acting β2-adrenergic receptor (ultra-LABA) agonist that was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). As a pure (R,R)-stereoisomer, it demonstrated high potency and selectivity for the β2-adrenoceptor (β2-AR) with a rapid onset and a duration of action exceeding 24 hours. Despite promising preclinical and early clinical results, its development was discontinued (B1498344) by Chiesi Farmaceutici around 2010 due to a perceived lack of a competitive profile against other emerging once-daily β2-agonists. This document provides an in-depth technical guide on the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of carmoterol, intended for researchers and drug development professionals.

Discovery and Synthesis

Carmoterol, chemically known as 8-hydroxy-5-[(1R)-1-hydroxy-2-[N-[(1R)-2-(p-methoxyphenyl)-1-methylethyl]amino]ethyl]carbostyril, was designed as a potent and selective β2-AR agonist. Its structure incorporates elements from both formoterol (B127741) and procaterol, featuring a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on a carbostyril aromatic ring, which contribute to its high affinity and prolonged receptor binding.[1] The (R,R)-isomer was identified as the most pharmacologically active form.[2]

Proposed Synthesis of (R,R)-Carmoterol

While the precise, proprietary synthesis scheme is not publicly detailed, a logical chemoenzymatic route can be constructed based on established methods for synthesizing structurally similar chiral β2-agonists like formoterol.[3][4] The core strategy involves the synthesis of two key chiral intermediates followed by their coupling.

Logical Synthesis Workflow:

-

Synthesis of Intermediate A ((R)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one): This intermediate provides the carbostyril core and the chiral hydroxyethyl (B10761427) side chain. The synthesis would start from a suitable carbostyril precursor, followed by benzylation to protect the 8-hydroxyl group and a subsequent asymmetric epoxidation or resolution to install the (R)-oxirane.

-

Synthesis of Intermediate B ((R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine): This intermediate constitutes the amine side chain. It can be synthesized via reductive amination of 4-methoxyphenylacetone (B17817) with (R)-1-phenylethylamine, which acts as a chiral auxiliary, followed by protection (e.g., benzylation) of the secondary amine.

-

Coupling and Deprotection: Intermediate A is reacted with Intermediate B in a nucleophilic ring-opening of the epoxide. This is followed by a final deprotection step, typically palladium-catalyzed hydrogenolysis, to remove the benzyl (B1604629) protecting groups from the 8-hydroxyl and the amine, yielding the final (R,R)-carmoterol product.

Mechanism of Action

Carmoterol exerts its bronchodilatory effect through selective agonism at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly located on airway smooth muscle cells.[2]

Signaling Pathway:

-

Binding: Carmoterol binds to the β2-AR. The protonated amine of the drug forms a key ionic bond with the aspartate residue (Asp113) in the receptor's transmembrane helix 3.[2]

-

G-Protein Activation: This binding induces a conformational change in the receptor, promoting its coupling to the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the phosphorylation of myosin light chain kinase, which ultimately results in the relaxation of airway smooth muscle and bronchodilation.

The ultra-long duration of action is attributed to the high affinity and prolonged binding of its unique molecular structure to the β2-adrenoceptor.[1][2]

Preclinical Pharmacology

Preclinical studies established carmoterol as a highly potent and selective β2-AR agonist with a rapid onset and long duration of action.

Receptor Binding and Functional Potency

In vitro studies were conducted to determine carmoterol's affinity for β-adrenergic receptor subtypes and its functional potency in eliciting a cellular response.

| Parameter | Receptor/Tissue | Value | Reference |

| Selectivity Ratio | β1:β2 Affinity | 1:53 | [1] |

| Tissue Selectivity | Myocardium (β1) vs. Bronchial Muscle (β2) | >100-fold more selective for bronchial | [2] |

| Functional Potency (pEC50) | Isolated Guinea Pig Trachea | Not specified, but noted as most potent among isoproterenol, procaterol, formoterol, and salbutamol | [5] |

| Functional Potency (cAMP) | Primary Human Bronchial Smooth Muscle Cells | Similar intrinsic activity to formoterol | [1] |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a typical competitive binding assay used to determine the binding affinity (Ki) of a test compound like carmoterol for β1- and β2-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of carmoterol for human β1- and β2-ARs.

Methodology:

-

Receptor Preparation:

-

Use cell membranes prepared from a stable cell line (e.g., CHO, HEK293) recombinantly expressing a high density of either human β1- or β2-ARs.

-

Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177, a non-subtype-selective antagonist) with the receptor-containing membranes.

-

Add increasing concentrations of the unlabeled test compound (carmoterol).

-

For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol) in separate wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the receptor-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove residual unbound radioligand.

-

Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of carmoterol to generate a sigmoidal competition curve and determine the IC50 value.

-

Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[2]

-

Experimental Protocol: cAMP Functional Assay

This protocol describes a typical functional assay to measure the potency (EC50) and efficacy (Emax) of a β2-agonist like carmoterol by quantifying intracellular cAMP production.

Objective: To determine the EC50 and Emax of carmoterol for activating the human β2-AR.

Methodology:

-

Cell Culture and Plating:

-

Use a suitable cell line (e.g., CHO, HEK293) stably expressing the human β2-AR.

-

Seed the cells into 96- or 384-well plates and culture overnight to allow for adherence.

-

-

Agonist Stimulation:

-

Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the test agonist (carmoterol) to the wells.

-

Include a control group with a known full agonist (e.g., isoproterenol) to determine the maximum possible response.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the lysate using a competitive immunoassay detection method, such as:

-

AlphaScreen™: A bead-based assay where endogenous cAMP competes with a biotinylated-cAMP probe, leading to a decrease in signal.[6]

-

HTRF® (Homogeneous Time-Resolved Fluorescence): A FRET-based assay where endogenous cAMP competes with a labeled cAMP tracer.

-

BRET (Bioluminescence Resonance Energy Transfer): Uses a biosensor like CAMYEL that changes conformation upon cAMP binding, altering the BRET signal.[7]

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each well into a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log concentration of carmoterol.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect), often expressed relative to the full agonist isoproterenol.

-

Clinical Development

Carmoterol progressed to Phase II clinical trials for both asthma and COPD, administered via a pressurized metered-dose inhaler (pMDI).

Pharmacokinetics

Consistent with other inhaled bronchodilators, therapeutic doses of carmoterol result in very low systemic plasma concentrations, making detailed pharmacokinetic analysis challenging.[8] However, studies in healthy volunteers and patients indicated that the pharmacokinetics of carmoterol are proportional to the administered dose, with negligible non-linear accumulation after repeated dosing.

| Parameter | Value / Observation | Reference |

| Dose Proportionality | Pharmacokinetics are proportional to the dose | [1] |

| Accumulation | Negligible non-linear accumulation after repeated dosing | [1] |

| Plasma Concentrations | Very low or undetectable at therapeutic doses | [8] |

| Lung Deposition | ~41% of nominal dose achieved with Modulite® HFA-pMDI | [1] |

No specific Cmax, Tmax, AUC, or half-life data are publicly available.

Clinical Efficacy

Clinical trials demonstrated that once-daily carmoterol was effective in improving lung function in patients with persistent asthma and COPD.

| Indication | Trial Design | Carmoterol Dose | Comparator Dose | Key Outcome | Reference |

| Persistent Asthma | Randomized, double-blind, parallel-group (n=124), 8-day treatment | 2 µg Once Daily | Formoterol 12 µg Twice Daily | Carmoterol was as effective as formoterol in improving trough FEV1. | [1] |

| COPD | Dose-finding study (n=278) | 4 µg Once Daily | Salmeterol 50 µg Twice Daily | A single 4 µg dose of carmoterol outperformed two 50 µg doses of salmeterol. | [2] |

| COPD | Phase II Dose-Finding (NCT00640484) | 1 µg and 2 µg Once Daily | Salmeterol 50 µg Twice Daily | Study completed, but specific FEV1 outcomes not published. | [9] |

Discontinuation of Development

In 2010, Chiesi Farmaceutici officially halted the clinical development of carmoterol. The stated reason was that the compound was not considered to have a competitive profile.[9] This decision was likely not based on significant safety or efficacy failures but rather on a strategic assessment of the evolving market for once-daily bronchodilators.

Around 2009-2010, the ultra-LABA landscape was advancing rapidly. Indacaterol (B1671819) (Onbrez®), developed by Novartis, was demonstrating robust clinical efficacy in large Phase III trials and was on the path to becoming the first once-daily LABA approved for COPD (approved in the EU in 2009).[10][11] Other ultra-LABAs like olodaterol (B163178) and vilanterol (B1248922) were also in development.[12] A pharmaceutical company must weigh the projected clinical profile (efficacy, safety, dosing) of its candidate against emerging competitors, along with the costs and risks of further Phase III development. It is plausible that while carmoterol was effective, its profile was not sufficiently differentiated or superior to that of indacaterol and other competitors to justify continued investment.

Conclusion

Carmoterol was a promising ultra-long-acting β2-agonist with a strong preclinical profile characterized by high potency, selectivity, and a prolonged duration of action. Early clinical data confirmed its efficacy as a once-daily treatment for asthma and COPD. However, its development was a casualty of a competitive pharmaceutical landscape, where the emergence of other strong candidates in the same class likely rendered its projected market profile insufficient to warrant the substantial investment required for Phase III trials and commercialization. The history of carmoterol serves as a valuable case study in drug development, illustrating that a compound's progression is determined not only by its intrinsic scientific merit but also by the strategic and competitive environment in which it is developed.

References

- 1. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2009147383A1 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indiachest.org [indiachest.org]

- 11. researchgate.net [researchgate.net]

- 12. ultra-long-acting beta2-adrenoceptor agonists: an emerging therapeutic option for asthma and COPD? - PubMed [pubmed.ncbi.nlm.nih.gov]

carmoterol hydrochloride structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Carmoterol (B116560) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol hydrochloride is a potent, selective, and long-acting β2-adrenergic receptor agonist (LABA) that was investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[][2] Like other β2-agonists, its mechanism of action involves binding to and activating β2-adrenergic receptors on the smooth muscle cells of the airways, initiating an intracellular signaling cascade that leads to bronchodilation.[3] The development of carmoterol was ultimately halted, but its molecular structure provides a compelling case study in rational drug design for achieving high potency, selectivity, and a long duration of action.[3]

This technical guide offers a detailed examination of the structure-activity relationships (SAR) of carmoterol, breaking down its key chemical features to understand their contribution to its pharmacological profile. The document summarizes quantitative data, outlines relevant experimental methodologies, and provides visualizations to illustrate key concepts.

Core Chemical Structure of Carmoterol

Carmoterol (hydrochloride salt, CAS: 137888-11-0) is the (R,R)-enantiomer of a phenylethanolamine derivative.[2][4] Its structure is characterized by three critical moieties that define its interaction with the β2-adrenergic receptor:

-

An 8-hydroxy-2(1H)-quinolinone (carbostyril) headgroup: This aromatic system is a bioisostere of the catechol ring found in endogenous catecholamines and earlier β-agonists.

-

An ethanolamine (B43304) side chain: This chain contains a hydroxyl group at the benzylic position with a specific (R)-stereochemistry.

-

A bulky, lipophilic N-substituent: This consists of an (R)-2-(4-methoxyphenyl)-1-methylethylamino group.

The precise arrangement and chemical nature of these components are fundamental to carmoterol's high affinity and selectivity for the β2-receptor.

Chemical Name: 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-2(1H)-quinolinone, hydrochloride[4] Molecular Formula: C21H25ClN2O4[4] Molecular Weight: 404.89 g/mol [4]

Detailed Structure-Activity Relationship (SAR) Analysis

The pharmacological properties of carmoterol are a direct result of how its distinct structural features interact with the binding pocket of the β2-adrenergic receptor.

The 8-Hydroxy-2(1H)-quinolinone Headgroup

The carbostyril portion of carmoterol is crucial for its agonist activity and extended duration of action. It functions as a non-catechol mimic, engaging in essential hydrogen-bonding interactions with key serine residues (e.g., Ser204, Ser207) in the transmembrane domain 5 (TM5) of the β2-receptor, similar to the way the meta- and para-hydroxyl groups of norepinephrine (B1679862) would.

The primary advantage of this moiety over a traditional catechol is its metabolic stability. Catecholamines are rapidly metabolized by the enzyme Catechol-O-methyltransferase (COMT), which methylates the meta-hydroxyl group, leading to inactivation. The quinolinone structure is not a substrate for COMT, which contributes significantly to carmoterol's long duration of action.[3]

The (R)-Ethanolamine Side Chain

As with all clinically effective phenylethanolamine-based β-agonists, the stereochemistry of the hydroxyl group on the ethanolamine side chain is critical. The (R)-configuration is essential for high-affinity binding. This hydroxyl group forms a key hydrogen bond with an aspartate residue (e.g., Asp113) in transmembrane domain 3 (TM3) of the receptor. This interaction is a primary anchor point for the molecule within the receptor's orthosteric binding site and is vital for receptor activation. The corresponding (S)-enantiomer exhibits dramatically lower affinity and activity.

The N-Substituent: Source of Selectivity and Lipophilicity

The large, lipophilic N-substituent, (R)-2-(4-methoxyphenyl)-1-methylethylamino, is a defining feature of carmoterol that governs both its selectivity for the β2-receptor over the β1-receptor and its long duration of action.

-

β2-Selectivity: It is well-established in adrenergic SAR that increasing the bulk of the N-substituent favors binding to the more accommodating β2-receptor over the β1-receptor, which is primarily found in cardiac tissue.[] This enhanced selectivity is critical for minimizing cardiovascular side effects like tachycardia.[] The p-methoxyphenyl group of carmoterol interacts with a hydrophobic pocket in the receptor, often referred to as a "hydrophobic exosite," located near transmembrane domains 6 and 7.[5]

-

Long Duration of Action: The high lipophilicity imparted by this substituent is believed to contribute to the molecule's long residence time in the body. According to the "microkinetic" or "plasmalemmal diffusion" model, highly lipophilic drugs like carmoterol can form a depot within the lipid bilayer of the cell membrane.[6][7] From this depot, the drug can diffuse laterally to continuously engage with the receptor, resulting in a sustained pharmacological effect long after its clearance from the systemic circulation.[7][8]

Quantitative Pharmacological Data

The potency and selectivity of carmoterol have been quantified in numerous in vitro and clinical studies, demonstrating its advantages over other long-acting β2-agonists.

Table 1: In Vitro Potency and Selectivity of Carmoterol vs. Other LABAs

| Agonist | Potency (pEC50) | Potency (EC50, nM) | β2/β1 Selectivity Ratio | Reference(s) |

|---|---|---|---|---|

| Carmoterol | 10.19 | 0.1 | >100 | [3][9] |

| Formoterol | - | 0.6 | - | [3] |

| Salmeterol (B1361061) | - | 3.2 | - | [3] |

Data derived from in vitro studies on guinea pig tracheal smooth muscle.[3]

Table 2: Comparative Clinical Efficacy in Obstructive Airway Disease

| Study Population | Carmoterol Dose | Comparator | Key Outcome (Trough FEV1 Improvement) | Reference(s) |

|---|---|---|---|---|

| Persistent Asthma | 2 µg once daily | Formoterol 12 µg twice daily | As effective as formoterol | [3][8] |

| COPD | 4 µg once daily | Salmeterol 50 µg twice daily | 112 mL (placebo-adjusted) vs. 78 mL for salmeterol |[3][8] |

Experimental Protocols

The data summarized above are derived from established pharmacological assays. The following are detailed overviews of the typical methodologies employed.

Radioligand Binding Assay for Receptor Affinity and Selectivity

This assay quantifies the affinity of a test compound (carmoterol) for β1- and β2-adrenergic receptors.

-

Objective: To determine the inhibition constant (Ki) of carmoterol for β1 and β2 receptors.

-

Materials:

-

Membrane preparations from cells or tissues expressing high densities of human recombinant β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

A high-affinity radiolabeled antagonist, typically [125I]iodocyanopindolol or [3H]carazolol.[10]

-

Unlabeled this compound and reference compounds.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Incubate a fixed concentration of the radioligand with the receptor-containing membrane preparations.

-

Add increasing concentrations of unlabeled carmoterol (the competitor) to the incubation mixture across a wide range (e.g., 10^-12 to 10^-5 M).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The β2/β1 selectivity ratio is calculated by dividing the Ki for the β1 receptor by the Ki for the β2 receptor.

-

Functional Potency Assay: Guinea Pig Tracheal Smooth Muscle Relaxation

This ex vivo assay measures the functional potency (EC50) and efficacy of a β2-agonist.

-

Objective: To determine the concentration-response curve for carmoterol-induced relaxation of airway smooth muscle.

-

Materials:

-

Protocol:

-

Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments or a continuous spiral strip.

-

Suspend the tissue in an organ bath containing warmed (37°C) and aerated Krebs-Henseleit buffer under a resting tension (e.g., 1 g).

-

Allow the tissue to equilibrate for approximately 60 minutes.

-

Induce a stable, submaximal contraction in the tissue by adding a fixed concentration of a contractile agent (e.g., 1 µM methacholine).

-

Once the contraction plateaus, add carmoterol to the bath in a cumulative, stepwise manner, allowing the relaxation response to stabilize at each concentration.

-

Record the isometric tension at each concentration.

-

Express the relaxation at each concentration as a percentage of the maximal relaxation achievable (often determined with a high concentration of a non-specific relaxant like theophylline (B1681296) or isoprenaline).

-

Plot the percentage relaxation against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal effect) and the Emax (maximal effect).

-

Visual Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and relationships relevant to carmoterol's SAR.

Caption: β2-Adrenergic receptor signaling pathway initiated by carmoterol.

Caption: General experimental workflow for a structure-activity relationship study.

Caption: Logical relationship of carmoterol's structural features to its activity.

Conclusion

The structure-activity relationship of this compound is a clear illustration of successful molecular optimization for a G protein-coupled receptor target. Each component of its structure is finely tuned to achieve a specific pharmacological goal. The 8-hydroxy-2(1H)-quinolinone headgroup provides potent, metabolically stable receptor activation. The precise (R)-stereochemistry of the ethanolamine side chain ensures high-affinity binding, while the large, lipophilic N-substituent confers high selectivity for the β2-receptor and contributes to a prolonged duration of action. Although its clinical development was not completed, the SAR of carmoterol offers valuable insights for medicinal chemists and pharmacologists in the ongoing design of novel respiratory therapeutics.

References

- 2. medkoo.com [medkoo.com]

- 3. Carmoterol | 147568-66-9 | Benchchem [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Carmoterol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (B116560) hydrochloride is a potent, selective, and ultra-long-acting β2-adrenoceptor agonist that has been investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile is characterized by high affinity and selectivity for the β2-adrenergic receptor, leading to sustained bronchodilation. This technical guide provides a comprehensive overview of the pharmacological properties of carmoterol, including its mechanism of action, receptor binding affinity, functional potency, and the experimental protocols used for its characterization.

Introduction

Carmoterol is a sympathomimetic amine with a high affinity and selectivity for the β2-adrenergic receptor. As a β2-agonist, it stimulates the relaxation of airway smooth muscle, leading to bronchodilation. Its prolonged duration of action, exceeding 24 hours, classifies it as an ultra-long-acting β2-agonist (ultra-LABA), offering the potential for once-daily dosing.

Mechanism of Action

Carmoterol exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells. This interaction initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of carmoterol hydrochloride.

| Parameter | Value | Reference |

| Receptor Binding Affinity | ||

| β2-Adrenoceptor Affinity (pKi) | ~8.8 | [1] |

| Selectivity (β2 vs. β1) | 53-fold higher affinity for β2 | [1] |

| Functional Potency | ||

| pEC50 (cAMP accumulation) | 10.19 | [2] |

| Intrinsic Activity | ||

| Relative to Formoterol | Similar intrinsic activity | [1] |

Note: Data are compiled from various sources and experimental conditions may differ.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of carmoterol for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture a suitable cell line (e.g., CHO or HEK293) stably expressing either the human β1- or β2-adrenergic receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the prepared cell membranes to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-iodocyanopindolol).

-

Add increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-selective antagonist (e.g., propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of carmoterol.

-

Plot the specific binding as a function of the logarithm of the carmoterol concentration to generate a competition curve.

-

Determine the concentration of carmoterol that inhibits 50% of the specific radioligand binding (IC50) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for Functional Potency Determination

This protocol outlines a whole-cell cAMP accumulation assay to determine the functional potency (EC50) and intrinsic activity of carmoterol.

Methodology:

-

Cell Preparation:

-

Culture a suitable cell line (e.g., HEK293 or CHO) endogenously or recombinantly expressing the human β2-adrenergic receptor.

-

Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the wells. Include a positive control (a known full agonist like isoproterenol) and a negative control (vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

cAMP Detection:

-

Terminate the stimulation by lysing the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in each well using a commercially available detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each well to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the logarithm of the carmoterol concentration to create a dose-response curve.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) by fitting the data to a sigmoidal dose-response model.

-

Calculate the intrinsic activity of carmoterol relative to the full agonist by expressing its Emax as a percentage of the Emax of the full agonist.

-

Conclusion

This compound is a highly potent and selective ultra-long-acting β2-adrenoceptor agonist. Its pharmacological profile, characterized by high receptor affinity, significant selectivity for the β2-adrenoceptor over the β1-adrenoceptor, and potent functional activity, underscores its potential as a therapeutic agent for obstructive airway diseases. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of carmoterol and other novel β2-adrenergic agonists. Further research and clinical investigations are necessary to fully elucidate its therapeutic utility and safety profile.

References

Carmoterol Hydrochloride: A Technical Guide to its Beta-2 Adrenergic Receptor Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride, a potent and long-acting beta-2 adrenergic receptor (β2-AR) agonist, has been a subject of significant interest in the development of therapies for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the core pharmacological properties of carmoterol, focusing on its interaction with the β2-AR. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways and experimental workflows to support further research and development in this area. Although the clinical development of carmoterol was discontinued, the extensive preclinical and early clinical data available offer valuable insights into the structure-activity relationships and pharmacological profiling of long-acting beta-2 agonists (LABAs).

Core Properties of Carmoterol Hydrochloride

Carmoterol is a selective β2-AR agonist with a rapid onset and a prolonged duration of action. Its chemical structure, 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one, confers high affinity and selectivity for the β2-AR.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of carmoterol, with comparative data for other notable β2-AR agonists.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Selectivity Ratio (β2 vs. β1) |

| Carmoterol | β2-AR | ~8.8 | 10.19 | ~53-fold [1][2] |

| β1-AR | - | - | ||

| Formoterol | β2-AR | 8.2 ± 0.09 | 9.61 ± 0.12 | ~89-fold |

| β1-AR | 6.25 ± 0.06 | - | ||

| Salmeterol | β2-AR | 8.3 ± 0.04 | - | ~398-fold |

| β1-AR | 5.7 ± 0.04 | - | ||

| Salbutamol | β2-AR | - | 6.95 ± 0.07 | 29-fold[3] |

| β1-AR | - | - |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively. Data are compiled from various sources and experimental conditions may differ.

Table 2: In Vivo Bronchoprotective Potency

| Compound | Animal Model | Challenge Agent | ED50 |

| Carmoterol | Guinea Pig | Acetylcholine | 16.7 pmol [1] |

| Histamine (B1213489) | Effective at 1 pmol | ||

| Ovalbumin | Effective at 1 pmol | ||

| Formoterol | Guinea Pig | Histamine | - |

| Salmeterol | Guinea Pig | Histamine | - |

Note: ED50 is the dose that produces 50% of the maximal effect. Lower values indicate greater potency.

Table 3: Clinical Efficacy in COPD (Change from Baseline in FEV1)

| Compound | Dose | Duration of Treatment | Mean Change from Baseline in Trough FEV1 (mL) |

| Carmoterol | 2 µg once daily | 2 weeks | 94 |

| 4 µg once daily | 2 weeks | 112 | |

| Salmeterol | 50 µg twice daily | 2 weeks | 78 |

FEV1: Forced Expiratory Volume in 1 second.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the β2-AR by an agonist like carmoterol initiates a well-characterized signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

Experimental Workflow for a Novel Beta-2 Agonist

The development of a new β2-AR agonist follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies. This process ensures a thorough evaluation of the compound's pharmacological profile.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled β2-AR antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol), and varying concentrations of the unlabeled test compound (competitor).

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

Objective: To measure the functional potency (EC50) and efficacy of a test compound in stimulating cAMP production.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the β2-adrenergic receptor (e.g., HEK293) in a suitable medium.

-

Seed the cells into a 384-well plate at an optimized density and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (agonist).

-

Add the diluted compounds to the cells and incubate for a specific time (e.g., 30 minutes) at room temperature or 37°C to stimulate cAMP production.

-

-

Cell Lysis and Detection:

-

Add a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The endogenous cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the antibody.

-

-

Signal Measurement:

-

Incubate the plate for a specified period (e.g., 60 minutes) at room temperature to allow for the competitive binding to reach equilibrium.

-

Read the plate on a Homogeneous Time-Resolved Fluorescence (HTRF) compatible reader. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the HTRF signals from the test compound wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).

-

In Vivo Bronchoprotection Assay (Guinea Pig Model)

Objective: To evaluate the ability of a test compound to protect against induced bronchoconstriction in an animal model.

Methodology:

-

Animal Preparation:

-

Use male Dunkin-Hartley guinea pigs.

-

Anesthetize the animals and perform a tracheotomy to allow for artificial ventilation.

-

-

Induction of Bronchoconstriction:

-

Administer a bronchoconstricting agent, such as histamine or acetylcholine, intravenously to induce a measurable increase in airway resistance.

-

-

Drug Administration:

-

Administer the test compound, typically via inhalation or intratracheal instillation, at various doses prior to the bronchoconstrictor challenge.

-

-

Measurement of Airway Resistance:

-

Monitor changes in intratracheal pressure or use a whole-body plethysmograph to measure changes in airway resistance.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the bronchoconstrictor response at each dose of the test compound.

-

Determine the ED50, the dose of the test compound that causes a 50% inhibition of the bronchoconstrictor response.

-

Conclusion

This compound exhibits the characteristic profile of a potent and selective long-acting beta-2 adrenergic receptor agonist. Its high affinity and functional potency at the β2-AR, coupled with a favorable selectivity profile, underscore its potential as a bronchodilator. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel β2-AR agonists for the treatment of respiratory diseases. While carmoterol's development was halted, the wealth of data generated remains a valuable resource for the scientific community.

References

Preclinical Profile of Carmoterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmoterol (B116560) hydrochloride is a potent, selective, and long-acting β2-adrenoceptor agonist that was under investigation for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a β2-adrenergic receptor agonist, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[3] Preclinical studies have highlighted its high potency and selectivity for the β2-adrenoceptor over the β1-adrenoceptor.[1][2] This document provides a comprehensive overview of the available preclinical data on carmoterol hydrochloride, including its pharmacodynamic properties and detailed experimental protocols for key in vitro and in vivo studies. Due to the discontinuation of its clinical development, publicly available preclinical data regarding pharmacokinetics, comprehensive safety pharmacology, and toxicology are limited.

Mechanism of Action

Carmoterol acts as a selective agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3][4] The binding of carmoterol to these receptors initiates a signaling cascade mediated by the stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase.[5] This leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[3]

Pharmacodynamics

Receptor Binding and Potency

Carmoterol demonstrates high potency and selectivity for the β2-adrenoceptor.

| Parameter | Value | Reference |

| pEC50 | 10.19 | [1][2] |

| Selectivity | 53 times higher for β2 vs. β1-adrenoceptors | [1][2] |

In Vivo Bronchodilatory Effects in Guinea Pigs

In a study using anesthetized, artificially ventilated guinea pigs, intratracheally administered carmoterol demonstrated potent bronchodilator activity against challenges with acetylcholine, histamine, and ovalbumin.

| Challenge | Carmoterol Dose Range (pmol) | Effect | ED50 (pmol) | Reference |

| Acetylcholine | 0.3 - 100 | Dose-dependent inhibition of bronchoconstriction | 16.7 | [6] |

| Histamine | 0.3 - 100 | Potent inhibition of bronchoconstriction, effective at 1 pmol | Not explicitly stated, but potent effect noted | [3] |

| Ovalbumin (in sensitized animals) | 0.3 - 100 | Potent inhibition of bronchoconstriction, effective at 1 pmol | Not explicitly stated, but potent effect noted | [3] |

Pharmacokinetics, Safety Pharmacology, and Toxicology

Detailed preclinical data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), safety pharmacology (effects on central nervous, cardiovascular, and respiratory systems), and toxicology (acute, sub-chronic, chronic, genotoxicity, and carcinogenicity studies) of this compound are not extensively available in the public domain. This is likely due to the discontinuation of its clinical development.

Experimental Protocols

Receptor Binding Affinity Assay (Radioligand Displacement)

This protocol outlines a general procedure for determining the binding affinity of this compound to β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing human β1- and β2-adrenergic receptors.

-

Radioligand (e.g., [³H]CGP 12177 for β-receptors).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the carmoterol concentration. Determine the IC50 value (the concentration of carmoterol that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Tracheal Ring Relaxation Assay

This protocol describes a general method for assessing the relaxant effect of carmoterol on isolated guinea pig tracheal rings.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Krebs-Henseleit solution.

-

Carbachol (B1668302) or another contractile agent.

-

This compound.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Clean the trachea of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15-20 minutes.

-

Contraction: Induce a stable contraction of the tracheal rings with a submaximal concentration of a contractile agent like carbachol (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Data Recording: Record the changes in isometric tension after each addition of carmoterol.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by carbachol. Plot the percentage of relaxation against the logarithm of the carmoterol concentration to generate a concentration-response curve and determine the EC50 value (the concentration of carmoterol that produces 50% of the maximal relaxation).

In Vivo Bronchoprotection Assay in Guinea Pigs

This protocol is based on the study by Rossoni et al. (2007) and evaluates the bronchodilator activity of carmoterol in anesthetized guinea pigs.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Positive interaction of the novel beta2-agonist carmoterol and tiotropium bromide in the control of airway changes induced by different challenges in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. m.youtube.com [m.youtube.com]

Carmoterol Hydrochloride: A Technical Guide for Asthma and COPD Research